molecular formula C33H30N8O8 B12364082 PROTAC CRBN ligand-2

PROTAC CRBN ligand-2

カタログ番号: B12364082
分子量: 666.6 g/mol
InChIキー: ADKLSWLPJSUEQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC CRBN ligand-2 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for targeted protein degradation. Its structure typically comprises a CRBN-binding moiety (e.g., derived from immunomodulatory imide drugs, IMiDs), a linker, and a warhead targeting a specific protein of interest (POI). CRBN ligand-2 has been optimized for improved permeability, ternary complex formation, and degradation efficiency, as demonstrated by its low DC50 (half-maximal degradation concentration) and high relative binding affinity (RBA) in cellular assays .

特性

分子式

C33H30N8O8

分子量

666.6 g/mol

IUPAC名

N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid

InChI

InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)

InChIキー

ADKLSWLPJSUEQZ-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O

製品の起源

United States

準備方法

The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.

化学反応の分析

PROTAC CRBN ligand-2 undergoes various chemical reactions, including:

類似化合物との比較

Comparison with Similar CRBN-Based PROTACs

Structural and Functional Comparisons

Linker Design and Permeability
  • Flexible vs. Rigid Linkers :
    • PROTACs with flexible ether linkers (e.g., O-Pom PROTAC 12a ) exhibit superior degradation potency (DC50 = 23 nM for BRD4) compared to rigid tDHU-linked analogs (DC50 = 7100 nM for 12b ), despite weaker CRBN engagement in live-cell assays .
    • However, rigid linkers (e.g., spirocyclic or piperidinyl-based) enhance synthetic reproducibility and conversion rates (26–55% vs. 15–35% for benzylic linkers) . PROTAC CRBN ligand-2’s linker chemistry (undisclosed in evidence) must balance flexibility and rigidity to optimize ternary complex formation.
CRBN Ligand Modifications
  • Phenyl-Glutarimide (PG) Derivatives :

    • PG-based PROTACs (e.g., SJ995973) show picomolar potency against BET proteins (BRD4 DC50 = 0.87 nM) and improved chemical stability compared to classical IMiDs .
    • This compound may lack these modifications, relying instead on pomalidomide or lenalidomide derivatives, which are prone to CRBN downregulation in tumors .

Degradation Efficacy and Selectivity

Key Metrics
PROTAC Target DC50 (nM) RBA Linker Type Reference
PROTAC CRBN-2 Undisclosed ~10–100 High Optimized
O-Pom (12a ) BRD4 23 1600 Flexible ether
SJ995973 BRD4 0.87 N/A Piperidinyl
PROTAC-6 H-PGDS <50 N/A 6-F-POM-based
dBET1 BRD4 10–100 Medium VHL/CRBN hybrid
  • RBA and Permeability : CRBN ligand-2’s RBA (ratio of live/permeabilized cell target engagement) suggests superior permeability compared to O-Pom PROTACs, which exhibit weak live-cell engagement despite potent degradation .
Target Specificity
  • This compound’s selectivity depends on the warhead. For example, CDK9-targeting PROTACs spare other CDK family members due to lysine residue topology , while tubulin-targeting PROTACs fail degradation despite CRBN engagement, highlighting POI-dependent limitations .

Limitations in Cancer Contexts

  • CRBN Downregulation : Tumors frequently downregulate CRBN, reducing PROTAC efficacy. In contrast, VHL-based PROTACs maintain activity due to VHL’s essential role in cell survival .
  • Synthetic Challenges : CRBN ligand-2’s synthesis may lag behind PG or 6-F-POM derivatives, which achieve higher yields in one-pot reactions (up to 55% conversion) .

Broader Comparison with Non-CRBN PROTACs

CRBN vs. VHL Ligands
Parameter CRBN-Based PROTACs VHL-Based PROTACs
Expression Stability Downregulated in cancers Stable in most tumors
Ligand Efficiency High (IMiDs, PG derivatives) Moderate (VHL ligands)
Clinical Relevance Thrombocytopenia risk Fewer reported side effects
Target Range Broad (e.g., BRD4, HDAC6) Narrower (e.g., HIF-1α)
  • CRBN ligand-2’s dependency on CRBN limits utility in CRBN-low tumors, whereas VHL PROTACs offer broader applicability .

Q & A

Q. What emerging technologies could overcome the limitations of current CRBN-based PROTAC platforms?

  • Methodological Answer :
  • Bifunctional nanocarriers for tissue-specific PROTAC delivery.
  • CRISPR-based E3 ligase engineering to enhance PROTAC selectivity.
  • Multi-omics integration (transcriptomics, ubiquitinomics) to map degradation networks and identify synergistic targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。